(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid
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Overview
Description
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid is a chiral compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid, often involves the construction of the benzofuran ring through various innovative methods. One such method is the free radical cyclization cascade, which allows for the efficient synthesis of complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which minimizes side reactions and yields high amounts of the desired product .
Industrial Production Methods: Industrial production of benzofuran derivatives typically involves catalytic strategies to enhance the efficiency and yield of the synthesis process. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the benzofuran ring and the propanoic acid moiety .
Common Reagents and Conditions: Common reagents used in the reactions of benzofuran derivatives include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuranones, while reduction can yield benzofuranols .
Scientific Research Applications
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, benzofuran derivatives are explored for their therapeutic potential in treating various diseases, including viral infections and cancer . Additionally, these compounds are used in the development of materials with unique properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit enzymes such as carbonic anhydrase and tyrosinase, which play crucial roles in various biological processes . The compound’s effects are mediated through its binding to these enzymes, leading to the modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share the benzofuran core structure but differ in their functional groups and biological activities.
Uniqueness: What sets this compound apart from other benzofuran derivatives is its specific chiral configuration and the presence of the propanoic acid moiety.
Properties
IUPAC Name |
(2S)-2-(1,3-dihydro-2-benzofuran-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7(11(12)13)10-9-5-3-2-4-8(9)6-14-10/h2-5,7,10H,6H2,1H3,(H,12,13)/t7-,10?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGMXEZBXULWMP-BYDSUWOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1C2=CC=CC=C2CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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